3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrimidinyl, and piperidinyl groups
Preparation Methods
The synthesis of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine derivative with an appropriate reagent to introduce the desired functional groups.
Introduction of the piperidinyl group: The pyrimidinyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyrimidinyl intermediate.
Addition of the trifluoromethyl group: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biology: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific active sites on target proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one include other trifluoromethylated piperidine derivatives and pyrimidinyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of trifluoromethyl, pyrimidinyl, and piperidinyl groups, which confer distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLKLDDKRETPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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